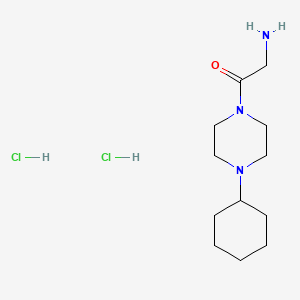

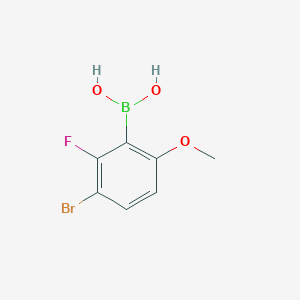

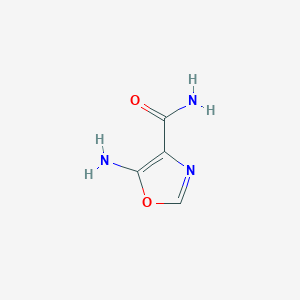

![molecular formula C14H12N2O B1371684 8-(Benzyloxy)imidazo[1,5-a]pyridine CAS No. 910094-98-3](/img/structure/B1371684.png)

8-(Benzyloxy)imidazo[1,5-a]pyridine

説明

8-(Benzyloxy)imidazo[1,5-a]pyridine is a chemical compound with the molecular formula C14H12N2O . It is a significant structural component of a large number of agrochemicals and pharmaceuticals .

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Molecular Structure Analysis

The molecular weight of 8-(Benzyloxy)imidazo[1,5-a]pyridine is 224.26 g/mol . The InChI code is 1S/C14H12N2O/c1-2-5-12(6-3-1)10-17-14-7-4-8-16-11-15-9-13(14)16/h1-9,11H,10H2 .Chemical Reactions Analysis

Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials .Physical And Chemical Properties Analysis

The physical and chemical properties of 8-(Benzyloxy)imidazo[1,5-a]pyridine include a molecular weight of 224.26 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 3 .科学的研究の応用

Pharmaceuticals

8-(Benzyloxy)imidazo[1,5-a]pyridine derivatives are significant in the pharmaceutical industry due to their structural similarity to biomolecules. They are often used as building blocks for the synthesis of various therapeutic agents. Their unique structure allows them to interact with biological targets, leading to potential applications in the development of new drugs, especially as anti-cancer agents .

Agrochemicals

The structural component of imidazo[1,5-a]pyridine is crucial in the design of agrochemicals. Its derivatives can be tailored to interact with specific biological pathways in pests, making them effective components of pesticides and herbicides. This helps in the development of more efficient and environmentally friendly agricultural products .

Optoelectronic Devices

Due to their luminescent properties, these compounds are used in the creation of optoelectronic devices. They can serve as the active layer in organic light-emitting diodes (OLEDs), which are used in displays and lighting applications. Their ability to emit light upon electrical stimulation makes them valuable in this rapidly advancing field .

Sensors

Imidazo[1,5-a]pyridine-based compounds can act as chemical sensors. Their structure allows them to bind selectively to ions or molecules, causing a detectable change in their optical properties. This makes them useful in the development of sensors for environmental monitoring, medical diagnostics, and industrial process control .

Bioimaging

The fluorescent properties of imidazo[1,5-a]pyridine derivatives make them excellent candidates for bioimaging. They can be used as fluorophores in confocal microscopy, allowing for the visualization of cellular structures and processes. This is particularly useful in medical research and diagnostics, where detailed imaging is crucial .

将来の方向性

Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . Future research may focus on developing new synthetic methodologies and exploring its potential applications in various fields .

作用機序

Target of Action

8-(Benzyloxy)imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . It has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . .

Mode of Action

Imidazo[1,2-a]pyridine analogues have been studied as antagonists of the pd-1/pd-l1 axis, which is a highly efficacious target for cancer immune checkpoint therapy . These inhibitors were tested for their biological activity using various biophysical assays, giving potent candidates with low-micromolar PD-L1 affinities .

Biochemical Pathways

Imidazo[1,5-a]pyridine is known to be a significant structural component of a large number of agrochemicals and pharmaceuticals , suggesting that it may interact with a variety of biochemical pathways.

Result of Action

Imidazo[1,2-a]pyridine-based inhibitors have shown potential as antagonists of the pd-1/pd-l1 axis in cancer immune checkpoint therapy .

特性

IUPAC Name |

8-phenylmethoxyimidazo[1,5-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-2-5-12(6-3-1)10-17-14-7-4-8-16-11-15-9-13(14)16/h1-9,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZKNDLYOEWCOSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CN3C2=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40670448 | |

| Record name | 8-(Benzyloxy)imidazo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

910094-98-3 | |

| Record name | 8-(Benzyloxy)imidazo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

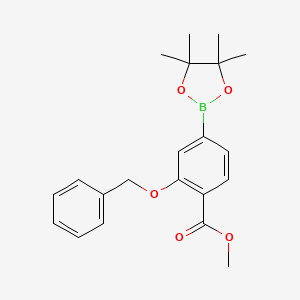

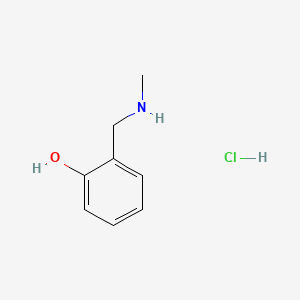

![2-Amino-6-bromothiazolo[5,4-b]pyridine](/img/structure/B1371603.png)

![2-[4-Bromo-2-(trifluoromethyl)phenyl]amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide](/img/structure/B1371621.png)